An In-depth Technical Guide to 5-Bromo-1-benzofuran-2-carbaldehyde
An In-depth Technical Guide to 5-Bromo-1-benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-benzofuran-2-carbaldehyde is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs.[1][2] The presence of a bromine atom and an aldehyde functional group at strategic positions on the benzofuran ring system makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, and the biological significance of 5-Bromo-1-benzofuran-2-carbaldehyde.
Physicochemical Properties
The fundamental physicochemical properties of 5-Bromo-1-benzofuran-2-carbaldehyde are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrO₂ | [3][4] |
| Molecular Weight | 225.04 g/mol | [4][5] |
| Physical Form | Solid | [3][4] |
| CAS Number | 23145-16-6 | [1] |
| InChI | 1S/C9H5BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | [3][4] |
| InChI Key | UPEGFMDITWHVHV-UHFFFAOYSA-N | [3][4] |
| SMILES String | Brc1ccc2oc(C=O)cc2c1 | [3][4] |
| Flash Point | Not applicable | [3][4] |
| Storage Class | 11 - Combustible Solids | [3][4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 5-Bromo-1-benzofuran-2-carbaldehyde. While the raw spectra are not provided here, various analytical techniques are used to confirm its structure.
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¹H NMR, ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to determine the hydrogen and carbon framework of the molecule.[6]
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Mass Spectrometry (MS): This technique confirms the molecular weight and provides information about the fragmentation pattern.[6]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the aldehyde carbonyl group.[6]
Experimental Protocols
The synthesis of 5-Bromo-1-benzofuran-2-carbaldehyde can be achieved through a multi-step process starting from commercially available precursors. A common approach involves the formation of the benzofuran ring followed by the introduction or modification of the aldehyde group. Below is a representative protocol adapted from the synthesis of a related compound, ethyl 5-bromo-1-benzofuran-2-carboxylate.[7]
Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate
-
Reaction Setup: In a round-bottom flask, combine 5-bromosalicylaldehyde (10 mmol), diethyl bromomalonate (11 mmol), and potassium carbonate (20 mmol).
-
Solvent Addition: Add 2-butanone (20 ml) to the flask.
-
Reflux: Heat the reaction mixture under reflux for 14 hours.
-
Work-up: After cooling, evaporate the solvent. Add water to the residue.
-
Extraction: Extract the aqueous mixture with diethyl ether.
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Washing: Wash the ether phase with a 5% sodium hydroxide solution.
-
Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 5-bromo-1-benzofuran-2-carboxylate.[7]
Conversion to 5-Bromo-1-benzofuran-2-carbaldehyde
The resulting ester can then be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄), followed by oxidation to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC).
Biological Significance and Applications
The benzofuran nucleus is a core component of many compounds with a wide range of pharmacological activities.[2][8] These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][9][10]
5-Bromo-1-benzofuran-2-carbaldehyde, as a functionalized benzofuran, is a key intermediate in the synthesis of these biologically active molecules. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The aldehyde group is readily converted into other functional groups or used in condensation reactions to build larger molecular frameworks.
Research has shown that derivatives of 5-bromo-1-benzofuran are of interest in anticancer drug discovery. For instance, chalcone derivatives incorporating the 5-bromo-1-benzofuran-2-yl moiety have been investigated for their potential as anticancer agents.[2] The versatility of this compound makes it a valuable tool for medicinal chemists in the development of new therapeutic agents.[1]
Visualizations
The following diagram illustrates a plausible synthetic workflow for 5-Bromo-1-benzofuran-2-carbaldehyde, starting from 5-bromosalicylaldehyde.
Caption: Synthetic workflow for 5-Bromo-1-benzofuran-2-carbaldehyde.
References
- 1. nbinno.com [nbinno.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-bromo-1-benzofuran-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-bromo-1-benzofuran-2-carbaldehyde AldrichCPR | Sigma-Aldrich [merckmillipore.com]
- 5. 5-bromo-1-benzofuran-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-BROMO-1-BENZOFURAN-2-CARBALDEHYDE(23145-16-6) 1H NMR [m.chemicalbook.com]
- 7. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 10. medcraveonline.com [medcraveonline.com]
